Cas no 308294-79-3 (7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-(((6-methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
- 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol
- AKOS016042579
- STL227200
- AKOS000808316
- 7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
- 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
- F83504
- 7-[(6-methyl-pyridin-2-ylamino)-(4-trifluoromethyl-phenyl)-methyl]-quinolin-8-ol
- BDBM47305
- Z56808903
- CHEMBL3703678
- SCHEMBL1700899
- US9023354, AD4-10628
- US9023354, AD4-10483
- 308294-79-3
- EN300-7434695
- CS-0282240
- SR-01000474157-1
- F0870-0055
- PD120641
- SR-01000474157
- 7-([(6-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl)quinolin-8-ol
- BDBM156659
-
- MDL: MFCD02165453
- Inchi: 1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29)
- InChI Key: HUHLXTYKRKEJDP-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(C(NC3=NC(C)=CC=C3)C3=CC=C(C(F)(F)F)C=C3)C=2O)C=CC=1
Computed Properties
- Exact Mass: 409.14019669g/mol
- Monoisotopic Mass: 409.14019669g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 58Ų
7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0870-0055-2μmol |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-5μmol |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-10μmol |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-20μmol |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-1mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-2mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-3mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-4mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-5mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0870-0055-10mg |
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol |
308294-79-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol
Comprehensive Overview of 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol (CAS No. 308294-79-3)
The compound 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol (CAS No. 308294-79-3) is a quinoline derivative with significant potential in pharmaceutical research and material science. Its unique molecular structure, featuring a trifluoromethyl group and a pyridinylamino moiety, makes it a subject of interest for drug discovery and biochemical applications. Researchers are increasingly exploring its role in targeted therapies, particularly in the context of kinase inhibition and anti-inflammatory agents.
In recent years, the demand for fluorinated compounds like 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol has surged due to their enhanced metabolic stability and bioavailability. This compound's CAS No. 308294-79-3 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry. Its quinolin-8-ol core is known for its chelating properties, which are valuable in designing metal-binding therapeutics and catalytic systems.
The 6-methylpyridin-2-yl substituent in this molecule contributes to its ligand efficiency, a critical factor in structure-activity relationship (SAR) studies. This feature aligns with current trends in fragment-based drug design, where researchers prioritize small-molecule scaffolds with high binding affinity. Additionally, the trifluoromethyl group enhances lipophilicity, a property often leveraged in CNS drug development and agrochemical formulations.
From a synthetic chemistry perspective, CAS No. 308294-79-3 presents challenges and opportunities in regioselective functionalization. Its multi-heterocyclic framework requires advanced cross-coupling techniques, such as Buchwald-Hartwig amination, to achieve high yields. These methodologies are frequently discussed in organic chemistry forums, highlighting the compound's role in advancing green chemistry and sustainable synthesis.
In the context of AI-driven drug discovery, 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol has been flagged as a promising lead candidate by machine learning algorithms. Its molecular descriptors align with ADMET predictions, making it a frequent subject of virtual screening studies. This intersection of computational chemistry and experimental validation underscores its potential in personalized medicine.
Environmental considerations also play a role in the study of this compound. The trifluoromethyl group has been scrutinized for its ecological impact, prompting research into biodegradable alternatives. However, its low toxicity profile in preliminary in vitro assays suggests compatibility with green pharmaceutical manufacturing.
As the scientific community continues to explore CAS No. 308294-79-3, its applications in optoelectronics and fluorescent probes are gaining traction. The quinolin-8-ol moiety exhibits tunable emission properties, relevant for bioimaging and sensor development. This dual utility in life sciences and materials engineering positions it as a versatile chemical entity.
In summary, 7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol represents a multidisciplinary research tool with implications across drug development, catalysis, and advanced materials. Its CAS No. 308294-79-3 serves as a gateway to innovative solutions in 21st-century chemistry.
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